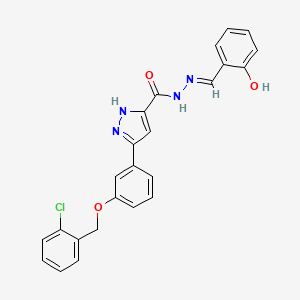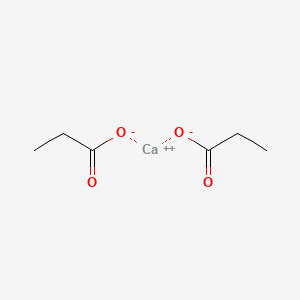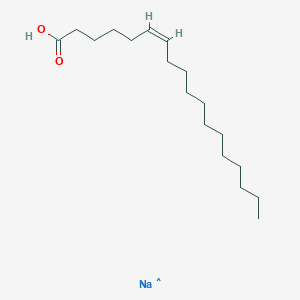
azane;iron;oxalic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;iron;oxalic acid;trihydrate typically involves the reaction of iron(III) hydroxide with oxalic acid. The reaction can be represented as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction produces ferric oxalate, which can then be hydrated to form the trihydrate form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of iron from iron ore using oxalic acid, followed by a photo-reduction process to obtain the desired compound . This method is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Azane;iron;oxalic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxalate.
Reduction: It can be reduced to form iron(II) oxalate.
Substitution: The oxalate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and oxalic acid for substitution reactions. The reactions typically occur under acidic conditions to facilitate the formation of the desired products .
Major Products
The major products formed from these reactions include ferric oxalate and ferrous oxalate, depending on the specific reaction conditions .
Scientific Research Applications
Azane;iron;oxalic acid;trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various iron complexes.
Biology: Studied for its role in microbial metabolism and its potential use in bioremediation.
Industry: Utilized as a photocatalyst in the degradation of organic pollutants in wastewater.
Mechanism of Action
The mechanism by which azane;iron;oxalic acid;trihydrate exerts its effects involves the chelation of iron ions by oxalic acid. This chelation process facilitates various chemical reactions, including the degradation of organic pollutants and the detoxification of heavy metals . The molecular targets and pathways involved include the formation of iron-oxalate complexes and the subsequent reactions with other chemical species.
Comparison with Similar Compounds
Similar Compounds
Ferric oxalate: Similar in structure but differs in its hydration state.
Ferrous oxalate: Contains iron in a different oxidation state.
Ferric ammonium citrate: Contains citrate instead of oxalate as the ligand.
Uniqueness
Azane;iron;oxalic acid;trihydrate is unique due to its specific combination of iron, oxalic acid, and ammonia, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H21FeN3O15 |
|---|---|
Molecular Weight |
431.09 g/mol |
IUPAC Name |
azane;iron;oxalic acid;trihydrate |
InChI |
InChI=1S/3C2H2O4.Fe.3H3N.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;3*1H3;3*1H2 |
InChI Key |
XLDOWRCPANHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.N.O.O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)






